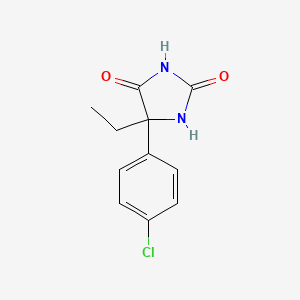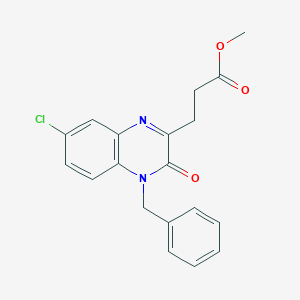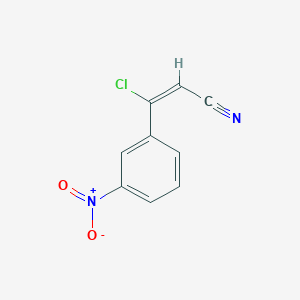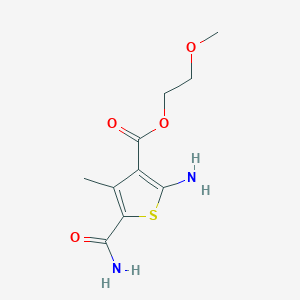
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound also contains two methoxyphenyl groups and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is an aromatic ring consisting of two carbon atoms and three nitrogen atoms. Attached to this ring are two methoxyphenyl groups and a thiol group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiol group in this compound could make it a good nucleophile .Mecanismo De Acción
The mechanism of action of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is still not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood, but it is believed to interact with proteins and other biomolecules to affect their structure and function. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages, including its versatility and low cost. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments, including its instability in aqueous solutions and its potential to interact with proteins and other biomolecules.
Direcciones Futuras
There are several potential future directions for research involving 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use as a tool for drug synthesis and organic synthesis. Additionally, further research into its interactions with metal ions and its potential applications in biochemistry and drug discovery could also be explored.
Métodos De Síntesis
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, but the most common is the reaction of 4-methoxyphenyl acetate and 3-methoxyphenyl acetate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and other byproducts. The mixture is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a variety of scientific applications, including drug synthesis, organic synthesis, and biochemical research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. This compound is also used as a fluorescent probe in biochemical research due to its ability to interact with proteins and other biomolecules.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-6-12(7-9-13)19-15(17-18-16(19)22)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPBTMVTOBTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)


![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)




![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)

![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)